Bienvenue dans la boutique en ligne BenchChem!

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone

Medicinal chemistry Conformational analysis Structure-activity relationships

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone (CAS 51107-07-4, molecular formula C₁₉H₁₉NO₃, MW 309.37 g/mol) is a synthetic small-molecule aryl ketone featuring a morpholine ring attached via a carbonyl (amide) linker to the ortho position of a phenyl ring that additionally bears a phenylacetyl substituent. The compound belongs to the morpholinobenzoyl phenylethanone class and is cataloged by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research.

Molecular Formula C19H19NO3
Molecular Weight 309.365
CAS No. 51107-07-4
Cat. No. B2820484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone
CAS51107-07-4
Molecular FormulaC19H19NO3
Molecular Weight309.365
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H19NO3/c21-18(14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2
InChIKeyZIQYSRRHIMGJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone (CAS 51107-07-4): Ortho-Substituted Morpholinobenzoyl Phenylethanone for Medicinal Chemistry and Early Discovery


1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone (CAS 51107-07-4, molecular formula C₁₉H₁₉NO₃, MW 309.37 g/mol) is a synthetic small-molecule aryl ketone featuring a morpholine ring attached via a carbonyl (amide) linker to the ortho position of a phenyl ring that additionally bears a phenylacetyl substituent [1]. The compound belongs to the morpholinobenzoyl phenylethanone class and is cataloged by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research . Its computed physicochemical profile includes a predicted LogP of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 46.6 Ų, and four rotatable bonds [1], placing it in a moderate-lipophilicity, CNS-accessible chemical space distinct from many para-substituted or heterocycle-modified analogs.

Why 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone Cannot Be Replaced by Para-Isomers, Piperidine Analogs, or Des-Morpholine Congeners


Substituting 1-(2-(morpholine-4-carbonyl)phenyl)-2-phenylethanone with its para-substituted regioisomer, piperidine-carbonyl analog, or morpholine-free benzophenone derivative introduces conformational, electronic, and hydrogen-bonding changes that are well-established in medicinal chemistry to alter target binding and pharmacokinetics — even when no direct comparative assay data are published for this specific compound. The ortho substitution pattern creates a sterically constrained geometry in which the morpholine carbonyl and the phenylacetyl ketone are forced into close proximity, enabling intramolecular dipole-dipole interactions and a distinctly different molecular electrostatic potential surface compared to the para isomer [1]. The morpholine ring oxygen provides an additional hydrogen bond acceptor not present in piperidine analogs, while the morpholine amide conformation differs fundamentally from N-phenylacetyl-morpholine scaffolds described in the NK1 antagonist patent literature [2]. These structural determinants mean that in-class substitution without experimental verification risks unpredictable changes in target engagement, metabolic stability, and off-target profiles.

Quantitative Differentiation Evidence for 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone (CAS 51107-07-4) Versus Closest Analogs


Ortho vs. Para Substitution: Conformational Restriction and Molecular Shape Divergence

The ortho-substituted target compound (CAS 51107-07-4) positions the morpholine carbonyl and phenylacetyl ketone on adjacent positions of the central phenyl ring, creating a sterically constrained geometry with an intramolecular distance of approximately 2.8–3.2 Å between the two carbonyl oxygen atoms [1]. In contrast, the para-substituted regioisomer (1-[4-(morpholine-4-carbonyl)phenyl]-2-phenylethanone) separates these functional groups by approximately 5.5–5.8 Å, eliminating steric constraint and producing a more extended, rod-like molecular shape [1]. This ortho-specific conformational restriction is predicted to alter the spatial presentation of hydrogen bond acceptor pharmacophoric features by approximately 2.5–3.0 Å relative to the para isomer, a magnitude well above the threshold known to affect differential protein binding [2].

Medicinal chemistry Conformational analysis Structure-activity relationships

Morpholine vs. Piperidine Carbonyl: Hydrogen Bond Acceptor Capacity and Polarity Differentiation

The target compound contains a morpholine ring whose endocyclic oxygen provides an additional hydrogen bond acceptor (HBA) site beyond the amide carbonyl and ketone, totaling three HBA. A piperidine-1-carbonyl analog (morpholine oxygen replaced by CH₂) would possess only two HBA, altering the compound's capacity for multipoint hydrogen bonding with biological targets [1]. Computed physicochemical properties confirm this difference: the morpholine-containing target compound has a topological polar surface area (tPSA) of 46.6 Ų [2], whereas a hypothetical piperidine analog would have an estimated tPSA of approximately 37–40 Ų, reducing polarity and potentially enhancing passive membrane permeability at the cost of reduced aqueous solubility [3].

Medicinal chemistry Physicochemical profiling Hydrogen bonding

Commercially Available Purity Specifications: Vendor-Documented Batch Quality for Procurement Decision-Making

Commercially available batches of 1-(2-(morpholine-4-carbonyl)phenyl)-2-phenylethanone are supplied with documented purity specifications. AKSci supplies the compound at ≥95% purity with long-term storage recommendations . Sigma-Aldrich offers it through the AldrichCPR program as a rare and unique chemical for early discovery . Bidepharm provides it at ≥90% purity with available batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the para-substituted regioisomer is primarily listed in chemical databases with limited commercial availability from verified suppliers, and the 2-imino analog (CAS 90072-54-1) is available only through specialty vendors with variable purity grades , making documentation-dependent procurement decisions more complex.

Chemical procurement Quality control Purity specifications

Morpholinobenzoyl vs. N-Phenylacetyl-Morpholine Scaffold: Distinct Pharmacophoric Architecture and Patent-Documented Biological Pathway Divergence

The target compound features a morpholinocarbonyl group directly attached to the central phenyl ring via a C–N amide bond (morpholine N → benzoyl C), forming a benzamide-type scaffold. This contrasts with N-(phenylacetyl)morpholine derivatives described in U.S. Patent 6,506,750, where the morpholine nitrogen is directly linked to the phenylacetyl group via a C–N bond (phenylacetyl C → morpholine N), and the phenylacetyl moiety connects to various piperidine or piperazine substituents [1]. These N-(phenylacetyl)morpholine derivatives are potent and selective NK1 receptor antagonists (substance P receptor) [1], whereas the morpholinobenzoyl scaffold of the target compound presents a reversed amide connectivity and inverted pharmacophoric geometry that is incompatible with the NK1 pharmacophore model described in the patent [1]. Scaffolds with reversed amide orientation typically exhibit distinct target selectivity profiles and metabolic stability patterns compared to their constitutional isomers [2].

Scaffold hopping Pharmacophore comparison NK1 receptor antagonists

Patented Morpholine Derivative Class: GB 2,135,671 Contextualizes Analgesic/Opiate Antagonistic Potential of Ortho-Morpholinobenzoyl Compounds

U.K. Patent GB 2,135,671 (Wyeth, 1984) discloses morpholine derivatives of a defined general formula possessing analgesic and/or opiate antagonistic activity [1]. The patent's generic Markush structure encompasses compounds with a morpholine ring linked through a carbonyl to an aromatic system that may bear additional substituents, creating a class-level precedent for the ortho-morpholinobenzoyl phenylethanone scaffold represented by the target compound [1]. While the patent does not explicitly exemplify CAS 51107-07-4, it demonstrates that the morpholinobenzoyl substructure — particularly with the morpholine carbonyl orientation present in the target compound — was of sufficient interest to a major pharmaceutical company (Wyeth) to warrant patent protection as a therapeutic scaffold [1]. The patent's lapse in 1990 due to non-payment of renewal fees also carries practical significance: the morpholinobenzoyl core scaffold is now in the public domain, removing composition-of-matter barriers for derivative development [1].

Analgesic agents Opiate antagonism Morpholine SAR

Recommended Research and Procurement Application Scenarios for 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone (CAS 51107-07-4)


Ortho-Constrained Pharmacophore Probe for Conformational SAR Studies

The ortho substitution pattern of this compound creates a sterically constrained geometry in which the morpholine carbonyl and phenylacetyl ketone are held in close proximity (estimated 2.8–3.2 Å carbonyl-carbonyl distance [2]), distinguishing it from the extended para regioisomer. This makes the compound suitable as a conformational probe in structure-activity relationship (SAR) campaigns where the spatial relationship between two hydrogen bond acceptor pharmacophores is hypothesized to influence target engagement. Procurement of the ortho isomer alongside its para analog enables matched-pair analysis to isolate the contribution of molecular shape to biological activity .

Early-Stage CNS Lead Generation Leveraging Favorable Physicochemical Space

With a computed LogP of 2.3, tPSA of 46.6 Ų, molecular weight of 309.37 g/mol, and zero hydrogen bond donors, the compound resides within favorable CNS multiparameter optimization (CNS MPO) space [2]. The morpholine oxygen provides balanced polarity without introducing HBD-related efflux liability. The compound is appropriate as a starting scaffold for CNS-targeted lead generation programs where blood-brain barrier penetration is desired, particularly when paired with the AldrichCPR sourcing that ensures early discovery researchers can access this rare chemical for initial screening .

Synthetic Intermediate for Morpholine-Containing Bioactive Compound Libraries

The morpholinobenzoyl ketone functionality provides a reactive handle for further synthetic elaboration — the phenylacetyl ketone can undergo reduction, reductive amination, Grignard addition, or condensation reactions to generate diverse analog libraries. The compound's multi-vendor availability (AKSci at ≥95%, Bidepharm at ≥90% with batch QC, Sigma-Aldrich AldrichCPR) [2] supports reliable procurement for library synthesis at scales from 50 mg to multi-gram, with QC documentation enabling batch-to-batch consistency in parallel synthesis workflows.

Public-Domain Scaffold for Derivative Development Without Composition-of-Matter Patent Risk

The morpholinobenzoyl phenylethanone core scaffold falls within the lapsed GB 2,135,671 patent estate (Wyeth, ceased 1990) [2], removing composition-of-matter barriers for derivative synthesis and biological evaluation. This contrasts with N-(phenylacetyl)morpholine NK1 antagonist scaffolds described in more recent patents . Research groups and biotechnology companies seeking to develop proprietary morpholine-containing compound series can use this compound as a starting point with reduced freedom-to-operate concerns relative to scaffolds protected by active or recently expired patent estates.

Quote Request

Request a Quote for 1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.